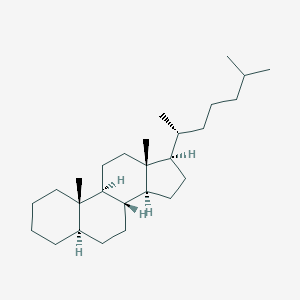
5α-Cholestan
Übersicht
Beschreibung
5α-Cholestan ist ein gesättigtes tetracyclisches Triterpen mit einer 27-Kohlenstoffstruktur. Es ist ein diagenetisches Produkt von Cholesterin und eines der häufigsten Biomarker in der Gesteinsaufzeichnung . Diese Verbindung wird oft als Indikator für altes tierisches Leben verwendet und findet sich in Erdöllagerstätten .
Wissenschaftliche Forschungsanwendungen
5α-Cholestane has several scientific research applications:
Wirkmechanismus
Target of Action
5alpha-Cholestane is a sterol produced endogenously from cholesterol . It primarily targets proteins related to cholesterol metabolism, inflammation, and cancer . Specifically, it has demonstrated the ability to bind to and regulate the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), an important player in cholesterol metabolism .
Mode of Action
The mode of action of 5alpha-Cholestane involves binding to and regulating the function of its targets . By binding to HMGCR, it influences the metabolic processes related to cholesterol, thereby affecting the overall cholesterol levels within the body .
Biochemical Pathways
5alpha-Cholestane affects the biochemical pathways related to cholesterol metabolism . It is derived from cholesterol by the action of intestinal microorganisms . Derivatives of 5alpha-Cholestane in plants are called brassinosteroids that selectively activate the PPI3K/Akt pathway .
Result of Action
The molecular and cellular effects of 5alpha-Cholestane’s action are primarily related to its impact on cholesterol metabolism . By regulating the function of HMGCR, it can influence the levels of cholesterol within the body, which can have downstream effects on various biological processes, including inflammation and cancer .
Action Environment
The action, efficacy, and stability of 5alpha-Cholestane can be influenced by various environmental factors. For instance, the presence of intestinal microorganisms is crucial for its derivation from cholesterol . Additionally, factors that affect cholesterol levels in the body, such as diet and lifestyle, can also impact the action of 5alpha-Cholestane.
Biochemische Analyse
Biochemical Properties
5alpha-Cholestane is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, derivatives of 5alpha-Cholestane in plants are called brassinosteroids, which selectively activate the PPI3K/Akt pathway . This interaction is crucial for various cellular processes, including cell growth and survival. Additionally, 5alpha-Cholestane has been used as an internal standard in gas phase chromatography and high-performance liquid chromatography to quantify cholesterol in meat products .
Cellular Effects
5alpha-Cholestane influences various types of cells and cellular processes. It has been shown to induce multiple cell death pathways in A549 cells via endoplasmic reticulum stress and autophagy activation . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can enhance autophagy flux, suggesting a mechanism involving reactive oxygen species-mediated endoplasmic reticulum stress and autophagy .
Molecular Mechanism
At the molecular level, 5alpha-Cholestane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is derived from cholesterol by the action of intestinal microorganisms and has been isolated from human feces .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5alpha-Cholestane can change over time. Studies have shown that its vaporization enthalpies and vapor pressures can be measured using correlation gas chromatography . These measurements are crucial for understanding the stability and degradation of 5alpha-Cholestane over time. Additionally, long-term effects on cellular function have been observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5alpha-Cholestane vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes . The selection of appropriate animal models is critical for studying the dosage effects of 5alpha-Cholestane.
Metabolic Pathways
5alpha-Cholestane is involved in several metabolic pathways. It is a sterol produced endogenously from cholesterol and has been isolated from human feces . It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 5alpha-Cholestane is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. Cholesterol, from which 5alpha-Cholestane is derived, is responsible for membrane rigidity and fluidity, as well as intracellular transport, cell signaling, and nerve conduction .
Subcellular Localization
The subcellular localization of 5alpha-Cholestane affects its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, cholesterol, the precursor of 5alpha-Cholestane, is synthesized via squalene and naturally assumes a specific stereochemical orientation .
Vorbereitungsmethoden
5α-Cholestan kann durch diagenetische Prozesse aus Cholesterin synthetisiert werden. Im Labor wird es oft als interner Standard in der Gaschromatographie (GC) und der Hochleistungsflüssigchromatographie (HPLC) verwendet, um Cholesterin in verschiedenen Proben zu quantifizieren . Industrielle Produktionsverfahren beinhalten die Extraktion und Reinigung von Cholesterin aus natürlichen Quellen, gefolgt von seiner Umwandlung in this compound durch chemische Reaktionen .
Chemische Reaktionsanalyse
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Ketone und Alkohole zu bilden.
Reduktion: Die Doppelbindung in Cholesterin kann reduziert werden, um this compound zu bilden.
Substitution: Verschiedene funktionelle Gruppen können durch Substitutionsreaktionen in die Cholestanstruktur eingeführt werden.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Persäuren und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Ketone, Alkohole und substituierte Cholestanderivate .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -wegen. Beispielsweise induzieren Cholestanderivate wie Cholestan-3β,5α,6β-triol den Zelltod in Tumorzellen, indem sie ER-Stress auslösen und die Autophagie verstärken . Dieser Prozess beinhaltet die Erzeugung von reaktiven Sauerstoffspezies (ROS) und die Aktivierung von Stressantwortwegen .
Analyse Chemischer Reaktionen
5α-Cholestane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ketones and alcohols.
Reduction: The double bond in cholesterol can be reduced to form 5α-Cholestane.
Substitution: Various functional groups can be introduced into the cholestane structure through substitution reactions.
Common reagents used in these reactions include oxidizing agents like peroxy acids and reducing agents like lithium aluminum hydride . The major products formed from these reactions are ketones, alcohols, and substituted cholestane derivatives .
Vergleich Mit ähnlichen Verbindungen
5α-Cholestan ist im Vergleich zu anderen ähnlichen Verbindungen durch seine spezifische stereochemische Konfiguration und seine Rolle als Biomarker einzigartig. Zu ähnlichen Verbindungen gehören:
Cholesterin: Der Vorläufer von this compound, beteiligt an der Zellmembranstruktur und -funktion.
Brassinosteroide: Pflanzen-abgeleitete Derivate von this compound, die spezifische Signalwege aktivieren.
5α-Androstan: Ein strukturell verwandtes Steroid, das als Standard in verschiedenen chromatographischen Anwendungen verwendet wird.
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren biologischen Rollen und Anwendungen.
Eigenschaften
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAYQZJNBULGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870548 | |
| Record name | CERAPP_53193 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14982-53-7, 481-21-0 | |
| Record name | Cholestane (VAN8C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140722 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholestane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224419 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cholestane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5α-Cholestane?
A1: The molecular formula of 5α-Cholestane is C27H48, and its molecular weight is 372.67 g/mol.
Q2: How is the structure of 5α-Cholestane confirmed?
A2: Techniques like infrared spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to confirm the structure of 5α-Cholestane. []
Q3: What is the significance of the 5α configuration in 5α-Cholestane?
A3: The 5α configuration refers to the trans fusion of the A/B rings in the steroid nucleus, a common feature in many naturally occurring steroids, including some bile alcohols. [, ]
Q4: How does 5α-Cholestane interact with biological membranes?
A4: Studies using spin labels like 3-doxyl-5α-cholestane demonstrate its ability to incorporate into phospholipid bilayers, influencing membrane fluidity and lateral phase behavior. [, , ] This interaction is influenced by the presence of other membrane components like cholesterol and diphosphatidylglycerol (DPG). [, ]
Q5: What role does 5α-Cholestane play in the formation of bile alcohols?
A5: 5α-Cholestane derivatives, particularly those with hydroxyl groups at specific positions, serve as intermediates in the biosynthesis of bile alcohols. For example, 5α-cholestane-3α,7α,12α,24ξ,26-pentol is a key intermediate in bile alcohol synthesis in certain fish species. []
Q6: Can 5α-Cholestane derivatives be metabolized by microorganisms?
A6: Yes, microorganisms like Nocardia restrictus can transform specific 5α-Cholestane derivatives, such as (22S,25S)-5α-tomatanin-3β-ol, by epimerizing the 3β-ol group to a 3α-ol configuration. []
Q7: How is 5α-Cholestane utilized in analytical chemistry?
A7: 5α-Cholestane serves as an internal standard in gas chromatography (GC) for the quantification of cholesterol and other sterols in various matrices, including food products and biological samples. [, , ]
Q8: Can you explain the use of 5α-Cholestane derivatives in studying membrane proteins?
A8: Researchers utilize spin-labeled 5α-Cholestane derivatives like 3-doxyl-5α-cholestane in electron paramagnetic resonance (EPR) spectroscopy to investigate the dynamics and organization of phospholipid bilayers and their interactions with membrane proteins. [, ]
Q9: What is the significance of 5α-Cholestane derivatives in understanding brassinolide activity?
A9: Synthetic modifications of the steroid nucleus, including the introduction of 3α,4α-diol groups on the 5α-Cholestane scaffold, provide insights into the structure-activity relationship of brassinosteroids, a class of plant hormones. []
Q10: How are 5α-Cholestane derivatives used in synthetic organic chemistry?
A10: 5α-Cholestane serves as a versatile starting material for synthesizing diverse steroidal compounds. For example, it can be transformed into 16β-hydroxy-5α-cholestane-3,6-dione, a cytotoxic oxysterol found in marine algae. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



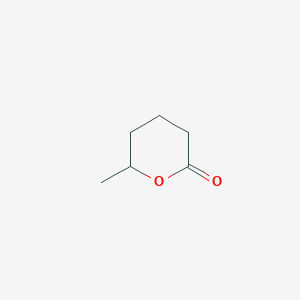



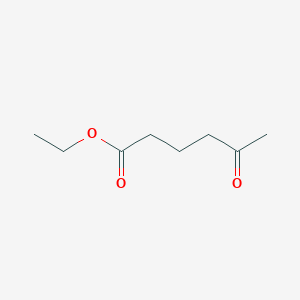

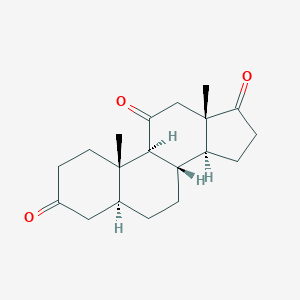
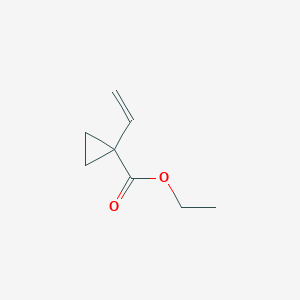
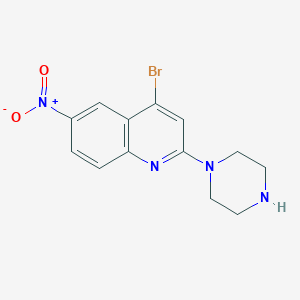


![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)

